Absolute Stereochemical Configuration: Defined (R)-Enantiomer vs. (S)-Enantiomer and Racemate
The target compound is unambiguously defined as the (R)-enantiomer with CAS 1108683-66-4, in contrast to the (S)-enantiomer (CAS 222714-33-2) and the racemic mixture (CAS 28357-95-1). The InChI stereochemical descriptor t6-/m1/s1 definitively assigns the (R)-configuration at the chiral center . Lipase-catalyzed enantioselective acylation using Novozyme® 435 demonstrates preferential recognition: the enzyme selectively acylates the (R)-enantiomer of the methyl ester derivative while leaving the (S)-enantiomer largely unreacted, enabling enantiomeric separation [1]. This stereochemical distinction is non-negotiable for applications requiring defined chirality, as racemic substitution would introduce 50% of the undesired stereoisomer .
| Evidence Dimension | Stereochemical configuration and CAS registry assignment |
|---|---|
| Target Compound Data | (R)-configuration; CAS 1108683-66-4; InChI t6-/m1/s1 |
| Comparator Or Baseline | (S)-enantiomer CAS 222714-33-2; Racemate CAS 28357-95-1 |
| Quantified Difference | Absolute stereochemistry: R vs. S configuration; Racemate contains 50:50 R:S mixture |
| Conditions | CAS registry and InChI stereochemical descriptor assignment |
Why This Matters
Procurement of the incorrect stereoisomer or racemate compromises stereochemical integrity in downstream asymmetric synthesis and invalidates SAR studies where chirality governs target binding.
- [1] US Patent US20080305530A1. Novozyme® 435 selectively acylates methyl (R)-4-(1-aminoethyl)benzoate over (S)-enantiomer. View Source
